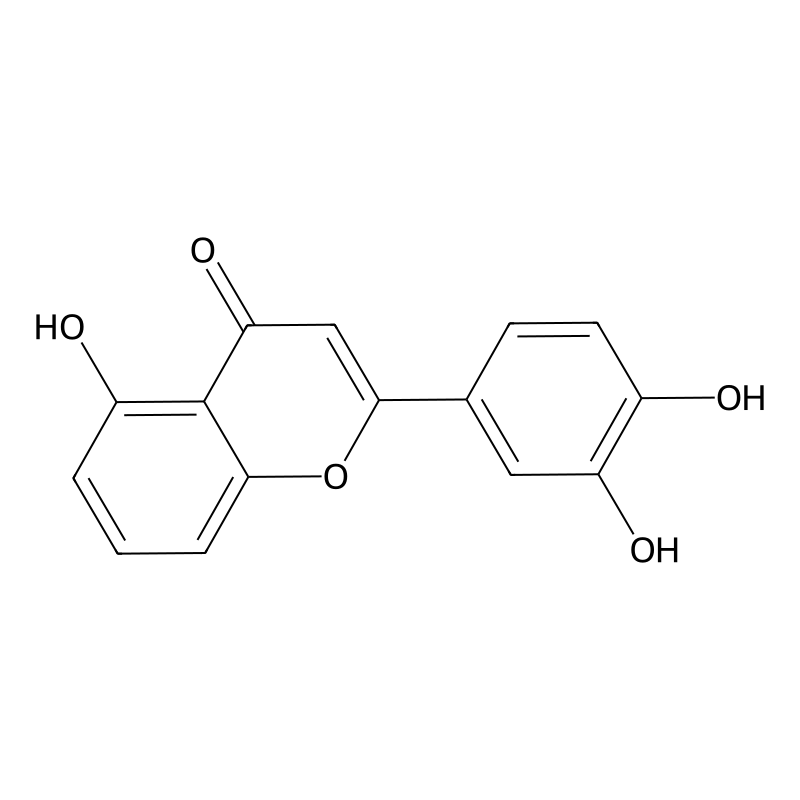

5,3',4'-Trihydroxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,3',4'-Trihydroxyflavone is a flavonoid compound with the chemical formula and a molecular weight of 270.24 g/mol. This compound is characterized by three hydroxyl groups located at the 5, 3', and 4' positions of its flavone backbone, which contributes to its unique properties and biological activities. It is predominantly found in various plant species, including those in the genus Verbascum, where it plays a role in the plant's defense mechanisms and contributes to its antioxidant capacity .

As research on 5,3',4'-THF is limited, its specific mechanism of action remains unknown. However, like other flavonoids, it might possess antioxidant and anti-inflammatory properties. The position of hydroxyl groups can influence these activities []. Further research is needed to understand its specific mechanisms.

There's no current data on the safety or hazards associated with 5,3',4'-THF. Flavonoids are generally considered safe for consumption in dietary amounts []. However, concentrated forms or isolated compounds might have different properties.

Limitations and Future Research

Research on 5,3',4'-THF is in its early stages. Further investigations are needed to:

- Isolate and characterize 5,3',4'-THF from natural sources.

- Determine its abundance and distribution in plants.

- Evaluate its biological activities and potential health benefits.

- Investigate its safety profile.

Availability for research

The compound can be purchased from some chemical suppliers as a reference standard, potentially indicating its use in analytical research. However, dedicated studies investigating its biological properties or potential therapeutic applications are scarce in the current scientific literature.

Further research needed

To understand the potential of 5,3',4'-Trihydroxyflavone in scientific research, further studies are needed. These could include:

- Isolation and characterization: Isolating the compound from natural sources and characterizing its properties like structure and stability.

- Biological activity exploration: Investigating its potential biological effects on different cell lines or model organisms.

- Mechanism of action studies: If biological activity is observed, further research would be needed to understand the underlying mechanisms of action.

5,3',4'-Trihydroxyflavone exhibits a range of biological activities:

- Antioxidant Properties: The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects: Studies indicate that it may inhibit inflammatory pathways, contributing to reduced inflammation in various tissues.

- Anticancer Activity: Research has shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines, making it a candidate for further anticancer studies .

- Neuroprotective Effects: Preliminary studies suggest potential benefits for neuroprotection, possibly through modulation of signaling pathways involved in neuronal survival.

Synthesis of 5,3',4'-Trihydroxyflavone can be achieved through several methods:

- Natural Extraction: Isolated from plant sources like Verbascum species using solvent extraction techniques.

- Chemical Synthesis:

- Starting from simpler flavonoid precursors through hydroxylation reactions.

- Utilizing synthetic routes involving flavanones or other flavonoids as intermediates, followed by selective hydroxylation.

These methods allow for both natural sourcing and synthetic production tailored for specific applications .

The applications of 5,3',4'-Trihydroxyflavone span various fields:

- Pharmaceuticals: Due to its antioxidant and anticancer properties, it is being explored as a potential therapeutic agent.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits related to cardiovascular health and inflammation.

- Cosmetics: Used in formulations aimed at reducing oxidative damage to skin cells and promoting skin health due to its antioxidant properties.

Interaction studies involving 5,3',4'-Trihydroxyflavone have revealed significant insights:

- Protein Interactions: It has been shown to interact with various proteins involved in cell signaling pathways, which may mediate its biological effects.

- Synergistic Effects: When combined with other flavonoids or bioactive compounds, it may exhibit enhanced biological activity compared to when used alone.

- Metabolic Pathways: Research indicates that it may influence metabolic pathways related to inflammation and cancer progression .

Several compounds share structural similarities with 5,3',4'-Trihydroxyflavone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4′,5,7-Trihydroxyflavone | Hydroxyl groups at positions 4′, 5, and 7 | Widely studied for its antidepressant properties |

| 7,3',4'-Trihydroxyflavone | Hydroxyl groups at positions 7, 3′, and 4' | Found in different plant species with diverse effects |

| Apigenin (4′,5,7-Trihydroxyflavone) | Similar hydroxylation pattern | Known for significant anti-inflammatory effects |

The uniqueness of 5,3',4'-Trihydroxyflavone lies in its specific hydroxylation pattern which influences its distinct biological activities compared to these similar compounds. Its unique interaction profiles and potential therapeutic applications make it a subject of ongoing research .

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography represents the cornerstone analytical technique for precise quantification of 5,3',4'-Trihydroxyflavone in complex matrices. The development of robust High-Performance Liquid Chromatography protocols requires careful optimization of multiple parameters to achieve optimal separation, sensitivity, and reproducibility for this specific trihydroxyflavone compound.

Mobile Phase Optimization and Gradient Development

The selection of appropriate mobile phase systems constitutes a critical factor in achieving effective chromatographic separation of 5,3',4'-Trihydroxyflavone from structurally related compounds and matrix interferents [1]. Optimal separation conditions typically employ binary gradient systems incorporating acidified aqueous phases with organic modifiers. The most effective mobile phase compositions utilize 0.1% formic acid in water as the aqueous component (Eluent A) combined with acetonitrile as the organic modifier (Eluent B) [2].

For trihydroxyflavone analysis, gradient elution programs demonstrate superior performance compared to isocratic conditions. A representative optimized gradient profile initiates with 10-15% organic modifier concentration, progressing through a gradual increase to 60% over 12 minutes, followed by a rapid transition to 95% organic content for matrix cleanup [2]. This gradient architecture facilitates effective separation of 5,3',4'-Trihydroxyflavone while maintaining reasonable analysis times and ensuring complete elution of more hydrophobic matrix components.

The incorporation of formic acid at 0.1% concentration serves multiple analytical functions, including enhancement of ionization efficiency for mass spectrometric detection, improvement of peak symmetry, and optimization of retention behavior for flavonoid compounds [3]. Alternative acidification strategies utilizing trifluoroacetic acid have demonstrated enhanced sensitivity for certain flavonoid analyses, with reported improvements of up to 230-fold in analyte detectability, though this improvement may occur at the expense of increased peak width [1].

Column Selection and Chromatographic Conditions

The selection of appropriate stationary phase chemistry proves essential for achieving optimal separation performance. Reversed-phase C18 columns with particle sizes ranging from 2.7 to 5.0 micrometers provide excellent retention and selectivity for 5,3',4'-Trihydroxyflavone analysis [2] [4]. The Poroshell 120 EC-C18 column (2.1 mm × 100 mm, 2.7 μm) represents an exemplary choice, offering rapid analysis times while maintaining high resolution separation [2].

Column temperature optimization significantly influences separation efficiency and peak symmetry. Operating temperatures of 40°C demonstrate optimal performance for trihydroxyflavone analysis, providing enhanced mass transfer kinetics while avoiding thermal degradation of thermally labile compounds [5]. Flow rates of 0.3 to 1.0 mL/min offer suitable compromise between analysis time and separation efficiency, with 0.3 mL/min providing enhanced resolution and 1.0 mL/min offering more rapid throughput [2] [5].

Table 1: Optimized High-Performance Liquid Chromatography Parameters for 5,3',4'-Trihydroxyflavone Analysis

| Parameter | Optimal Condition | Alternative Options |

|---|---|---|

| Column | Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) | Hypersil BDS C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase A | 0.1% formic acid in water | 0.1% trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile | Methanol |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Column Temperature | 40°C | 25°C |

| Injection Volume | 3-10 μL | 20 μL |

| Detection Wavelength | 350 nm | 270 nm, 360 nm |

Detection and Quantification Strategies

Ultraviolet-visible detection at wavelengths ranging from 270 to 360 nanometers provides effective monitoring for trihydroxyflavone compounds [3] [6]. The selection of 350 nanometers as detection wavelength offers optimal sensitivity for 5,3',4'-Trihydroxyflavone while minimizing interference from co-eluting matrix components [7]. Photodiode array detection enables simultaneous monitoring at multiple wavelengths, facilitating spectral confirmation of peak identity and purity assessment [5].

For enhanced selectivity and sensitivity, fluorescence detection demonstrates superior performance compared to ultraviolet detection, with reported sensitivity improvements of 10-fold and enhanced selectivity for certain flavonoid analyses [1]. The fluorescence detection approach proves particularly valuable for biological matrix analysis where enhanced specificity becomes essential for accurate quantification.

Sample preparation protocols significantly influence analytical performance and method robustness. Protein precipitation using acetonitrile in a 3:1 ratio effectively removes proteins while maintaining analyte recovery [2]. For complex biological matrices, solid-phase extraction protocols utilizing polymeric reversed-phase sorbents provide enhanced cleanup and concentration capabilities [8]. The optimization of extraction conditions includes consideration of sample pH, organic modifier content, and wash solvent composition to maximize recovery while minimizing matrix effects.

Method Development and Validation Parameters

Comprehensive method validation ensures analytical reliability and regulatory compliance for 5,3',4'-Trihydroxyflavone quantification. Validation parameters include linearity assessment across relevant concentration ranges, typically spanning 15.625 to 500 μg/mL with correlation coefficients exceeding 0.999 [9] [5]. Precision evaluation encompasses both intra-day repeatability and inter-day reproducibility, with acceptable relative standard deviation values below 5% for most applications [9] [5].

Accuracy assessment through recovery studies demonstrates method performance across multiple concentration levels. Recovery values ranging from 90-110% indicate acceptable analytical performance, with typical recovery ranges of 93-101% reported for validated flavonoid methods [9]. Limit of detection and limit of quantification determinations utilize signal-to-noise ratio approaches, with limits of detection typically ranging from 0.0115 to 2.259 μg/mL depending on matrix complexity and detection methodology [10] [9].

Ultra-High Resolution Mass Spectrometry Applications

Ultra-High Resolution Mass Spectrometry represents the most sophisticated analytical approach for 5,3',4'-Trihydroxyflavone characterization, providing unparalleled specificity, sensitivity, and structural elucidation capabilities. The integration of high-resolution mass spectrometry with liquid chromatography separation creates a powerful analytical platform capable of definitive compound identification and precise quantification in complex matrices.

Ionization Strategies and Mass Spectrometric Parameters

Electrospray ionization operating in positive ion mode provides optimal ionization efficiency for 5,3',4'-Trihydroxyflavone analysis [2] [11]. The protonated molecular ion [M+H]+ at m/z 271.0610 serves as the primary analytical target, corresponding to the molecular formula C15H10O5 with exact mass 270.05282343 [12] [13]. Optimization of source parameters including ion spray voltage (5.5 kV), source temperature (550°C), and gas flow rates significantly influences ionization efficiency and analytical sensitivity [2].

The implementation of information-dependent acquisition strategies enables comprehensive metabolite profiling and structural characterization. These approaches utilize data-dependent triggering based on predetermined mass defect filters and dynamic background subtraction algorithms to automatically acquire tandem mass spectrometry data for compound identification [2]. Multiple mass defect filtering templates facilitate detection of phase I and phase II metabolites, with mass accuracy tolerances typically maintained within 25 millidaltons [2].

Collision-induced dissociation parameters require careful optimization to generate informative fragmentation patterns while maintaining adequate precursor ion intensity. Collision energies ranging from 35 to 60 electron volts provide optimal fragmentation for structural elucidation, with collision energy spread values of 15 electron volts ensuring comprehensive fragmentation coverage [2]. The acquisition of high-resolution tandem mass spectrometry data enables confident structural assignment and differentiation of isomeric compounds.

Fragmentation Patterns and Structural Elucidation

The characteristic fragmentation behavior of 5,3',4'-Trihydroxyflavone provides valuable structural information for compound identification and confirmation. Primary fragmentation pathways include sequential losses of carbon monoxide (28 Da) and carbon dioxide (44 Da), generating diagnostic product ions that facilitate structural assignment [2] [11]. The retro-Diels-Alder reaction represents a characteristic fragmentation mechanism for flavonoid compounds, generating specific fragment ions that indicate the substitution pattern on the flavonoid backbone.

Table 2: Characteristic Fragment Ions for 5,3',4'-Trihydroxyflavone Mass Spectrometric Analysis

| Fragment Ion (m/z) | Elemental Loss | Structural Significance | Relative Intensity |

|---|---|---|---|

| 271.0610 | - | Molecular ion [M+H]+ | Base peak |

| 242.0580 | CO (28 Da) | A-ring fragmentation | High |

| 225.0556 | CO2 (44 Da) | Carboxyl loss | Medium |

| 215.0716 | 2×CO (56 Da) | Sequential CO losses | Medium |

| 197.0605 | CO2+CO (72 Da) | Combined losses | Medium |

| 165.0191 | - | Retro-Diels-Alder 0,2A+ | Low |

| 153.0192 | - | Retro-Diels-Alder 1,3A+ | Low |

| 119.0498 | - | Retro-Diels-Alder 1,3B+ | Low |

Quantitative Mass Spectrometry Applications

Selected reaction monitoring and multiple reaction monitoring approaches provide enhanced selectivity and sensitivity for quantitative analysis of 5,3',4'-Trihydroxyflavone [14]. These targeted acquisition methods monitor specific precursor-to-product ion transitions, significantly reducing chemical noise and improving analytical precision. The selection of appropriate transition pairs requires consideration of fragment ion intensity, uniqueness, and stability under analytical conditions.

For 5,3',4'-Trihydroxyflavone quantification, the transition from m/z 271.0610 to m/z 153.0192 provides excellent specificity and sensitivity for targeted analysis [14]. Alternative transitions including 271.0610 → 119.0498 and 271.0610 → 225.0556 serve as confirmatory channels to ensure analytical specificity. The optimization of collision energy and other acquisition parameters for each transition maximizes analytical performance while maintaining method robustness.

High-Resolution Mass Accuracy and Data Processing

High-resolution mass spectrometry instruments capable of sub-5 ppm mass accuracy enable confident molecular formula assignment and compound identification [15] [16]. Time-of-flight and Orbitrap mass analyzers provide sufficient resolution and mass accuracy for flavonoid analysis, with typical mass accuracy values below 2 ppm for well-optimized systems [11] [2]. External calibration using sodium formate clusters or other appropriate calibrants ensures consistent mass accuracy throughout analytical sequences.

Sophisticated data processing algorithms facilitate automated compound identification and quantification from high-resolution mass spectrometry datasets. Software platforms such as MetabolitePilot and equivalent systems enable automated peak detection, background subtraction, and structural assignment based on accurate mass measurements and fragmentation patterns [2]. These automated approaches significantly reduce data analysis time while improving analytical throughput and consistency.

Chemometric Approaches for Spectral Data Interpretation

Chemometric methodologies provide powerful computational tools for extracting meaningful analytical information from complex spectral datasets obtained during 5,3',4'-Trihydroxyflavone analysis. These mathematical and statistical approaches enable enhanced data interpretation, pattern recognition, and predictive modeling capabilities that extend beyond traditional univariate analytical approaches.

Principal Component Analysis and Data Dimensionality Reduction

Principal Component Analysis represents a fundamental chemometric technique for reducing spectral data dimensionality while preserving essential analytical information [17] [18]. This unsupervised pattern recognition method transforms high-dimensional spectral data into lower-dimensional representations that capture the maximum variance within the dataset. For 5,3',4'-Trihydroxyflavone analysis, Principal Component Analysis enables identification of spectral regions that contribute most significantly to analytical discrimination and quantification.

The application of Principal Component Analysis to infrared spectroscopic data has demonstrated effectiveness for flavonoid quantification in complex matrices [17] [19]. Spectral preprocessing techniques including multiplicative scatter correction, standard normal variate transformation, and derivative spectroscopy enhance the performance of Principal Component Analysis by reducing systematic spectral variations and emphasizing chemically relevant information. The selection of optimal preprocessing methods requires careful consideration of analytical objectives and matrix characteristics.

Score plots derived from Principal Component Analysis provide visual representation of sample relationships and enable identification of outliers or clustering patterns within analytical datasets [18]. Loading plots reveal which spectral variables contribute most significantly to observed patterns, facilitating interpretation of chemical differences between samples. For 5,3',4'-Trihydroxyflavone analysis, these visualization tools enable assessment of spectral quality and identification of optimal analytical conditions.

Partial Least Squares Regression for Quantitative Analysis

Partial Least Squares regression represents the most widely applied chemometric technique for quantitative spectroscopic analysis of flavonoid compounds [17] [19] [18]. This supervised regression method establishes mathematical relationships between spectral measurements and analyte concentrations by identifying latent variables that maximize covariance between spectral and concentration data. The resulting calibration models enable rapid quantification of 5,3',4'-Trihydroxyflavone concentrations directly from spectral measurements.

Model development requires careful consideration of calibration set composition, spectral preprocessing, and latent variable selection. Cross-validation procedures including leave-one-out and k-fold approaches provide robust assessment of model performance and prevent overfitting [19]. Performance metrics including root mean square error of calibration, root mean square error of prediction, and correlation coefficients quantify model accuracy and precision.

Table 3: Chemometric Model Performance Parameters for Flavonoid Quantification

| Analytical Technique | R² (Calibration) | R² (Validation) | RMSEC | RMSEP | Latent Factors |

|---|---|---|---|---|---|

| Near-Infrared Spectroscopy + PLS | 0.968 | 0.985 | 0.098 | 0.068 | 5-7 |

| Fourier Transform Infrared + PLS | 0.865 | 0.850 | 8.896 | 9.200 | 3-5 |

| Terahertz Spectroscopy + PLS | 0.960 | 0.955 | 2.800 | 2.420 | 5-6 |

Classification Methods for Qualitative Analysis

Support Vector Machines, Linear Discriminant Analysis, and Soft Independent Modeling of Class Analogies provide powerful classification capabilities for qualitative analysis of 5,3',4'-Trihydroxyflavone and related compounds [17] [18]. These supervised pattern recognition methods enable discrimination between different flavonoid classes, identification of adulteration, and authentication of sample origins based on spectroscopic fingerprints.

Support Vector Machines demonstrate particular effectiveness for non-linear classification problems, utilizing kernel functions to transform spectral data into higher-dimensional spaces where linear separation becomes possible [18]. The optimization of kernel parameters and regularization constants significantly influences classification performance, requiring systematic parameter tuning for optimal results. Cross-validation procedures ensure robust model performance assessment and prevent overfitting.

Linear Discriminant Analysis provides computationally efficient classification with excellent interpretability, making it suitable for routine analytical applications [17]. This method assumes multivariate normal distributions within each class but often demonstrates robust performance even when this assumption is violated. Soft Independent Modeling of Class Analogies enables detection of samples that do not belong to any modeled class, providing valuable capabilities for outlier detection and quality control applications.

Advanced Spectroscopic Techniques and Chemometric Integration

Terahertz spectroscopy combined with chemometric analysis represents an emerging approach for flavonoid quantification with demonstrated effectiveness for structurally similar compounds [18]. This technique exploits vibrational modes in the terahertz frequency range to provide unique spectroscopic fingerprints for molecular identification and quantification. The integration with chemometric methods enables simultaneous qualitative identification and quantitative analysis of multiple flavonoid components.

Near-infrared spectroscopy coupled with chemometric modeling provides rapid, non-destructive analysis capabilities suitable for process monitoring and quality control applications [17] [19]. The development of robust calibration models requires extensive validation across diverse sample matrices and analytical conditions. Model maintenance and updating procedures ensure continued analytical performance as new sample types and analytical challenges are encountered.

Fourier Transform Infrared spectroscopy with chemometric analysis offers complementary analytical information focusing on functional group characteristics and molecular conformations [17] [20]. The combination of multiple spectroscopic techniques with data fusion approaches can provide enhanced analytical performance compared to individual techniques, though careful consideration of data scaling and weighting becomes essential for optimal results.

Advanced data preprocessing techniques including wavelet transforms, ensemble methods, and deep learning approaches represent emerging areas of chemometric development with potential applications for 5,3',4'-Trihydroxyflavone analysis [18]. These sophisticated computational methods may provide enhanced analytical performance for challenging analytical problems, though their implementation requires specialized expertise and computational resources.

The integration of chemometric methods with traditional analytical techniques creates powerful hybrid approaches that combine the selectivity and sensitivity of chromatographic and mass spectrometric methods with the pattern recognition and predictive capabilities of multivariate statistics. These integrated approaches represent the future direction of analytical chemistry for complex natural product analysis, providing comprehensive analytical solutions that address both qualitative and quantitative analytical requirements for specialized compounds like 5,3',4'-Trihydroxyflavone.